molecular formula C22H25BrN2O6S2 B13444818 Umifenovir Sulfate

Umifenovir Sulfate

Cat. No.: B13444818
M. Wt: 557.5 g/mol
InChI Key: NCNQOOQPJLNFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Umifenovir Sulfate, commonly known by its trade name Arbidol, is an antiviral medication primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections. It is an indole-based, hydrophobic compound that has been in use in Russia for approximately 25 years and in China since 2006 . This compound is known for its broad-spectrum antiviral activity against a variety of enveloped and non-enveloped RNA and DNA viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Umifenovir Sulfate involves multiple steps, starting with the formation of the indole core. The indole core is functionalized at various positions with different substituents. The synthetic route typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.

    Functionalization: The indole core is then functionalized with a bromine atom, a dimethylamino group, and a phenylsulfanyl group.

    Final Steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Umifenovir Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential antiviral activities .

Scientific Research Applications

Umifenovir Sulfate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Umifenovir Sulfate is unique in its dual activity as both a direct-acting antiviral and a host-targeting agent. Similar compounds include:

    Oseltamivir: Another antiviral medication used for the treatment of influenza.

    Rimantadine: An antiviral drug used to treat influenza A.

    Favipiravir: An antiviral drug that inhibits viral RNA polymerase.

This compound’s broad-spectrum activity and dual mechanism of action make it a unique and valuable antiviral agent in the fight against various viral infections.

Properties

Molecular Formula

C22H25BrN2O6S2

Molecular Weight

557.5 g/mol

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-1-methyl-2-(phenylsulfanylmethyl)-5-sulfooxyindole-3-carboxylate

InChI

InChI=1S/C22H25BrN2O6S2/c1-5-30-22(26)20-18(13-32-14-9-7-6-8-10-14)25(4)17-11-16(23)21(31-33(27,28)29)15(19(17)20)12-24(2)3/h6-11H,5,12-13H2,1-4H3,(H,27,28,29)

InChI Key

NCNQOOQPJLNFPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OS(=O)(=O)O)Br)C)CSC3=CC=CC=C3

Origin of Product

United States

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